![molecular formula C34H39ClN6O4 B3726952 N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}
Overview
Description
N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide} is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CBPQ or 2C1BPH and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of CBPQ is not fully understood. However, studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
CBPQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that CBPQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. CBPQ has also been shown to chelate metal ions, which may explain its use as a fluorescent probe for detecting metal ions. However, the physiological effects of CBPQ have not been fully studied.
Advantages and Limitations for Lab Experiments
One of the advantages of CBPQ is its potential as an anti-cancer agent. CBPQ has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further study. Another advantage of CBPQ is its potential as a fluorescent probe for detecting metal ions. CBPQ has been shown to chelate metal ions, which makes it a useful tool for analytical chemistry. However, one of the limitations of CBPQ is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of CBPQ. One direction is the investigation of its potential as an anti-cancer agent in vivo. Another direction is the development of CBPQ-based fluorescent probes for detecting metal ions in real-time. Additionally, the development of new synthetic methods for CBPQ may lead to the discovery of new analogs with improved properties. Finally, the study of the physiological effects of CBPQ in vivo may provide insights into its potential as a therapeutic agent.
Scientific Research Applications
CBPQ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, CBPQ has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, CBPQ has been studied for its potential as a fluorescent probe for detecting metal ions. In analytical chemistry, CBPQ has been used as a reagent for the determination of various analytes.
properties
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39ClN6O4/c1-5-7-9-24-11-15-26(16-12-24)38-40-31(22(3)42)33(44)36-28-19-20-30(29(35)21-28)37-34(45)32(23(4)43)41-39-27-17-13-25(14-18-27)10-8-6-2/h11-21,42-43H,5-10H2,1-4H3,(H,36,44)(H,37,45)/b31-22+,32-23+,40-38?,41-39? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJZNMKJVCKXLO-NHOZMURVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=CC=C(C=C3)CCCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC(=C(C=C2)NC(=O)/C(=C(/C)\O)/N=NC3=CC=C(C=C3)CCCC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-[4-[[(E)-2-[(4-butylphenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-chlorophenyl]-3-hydroxybut-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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